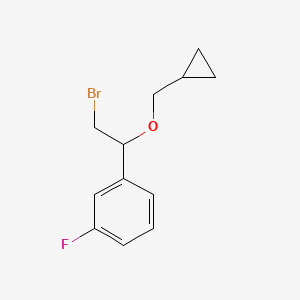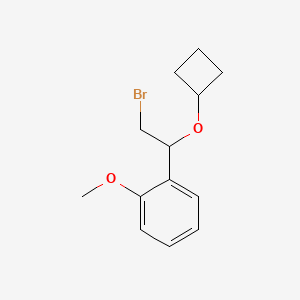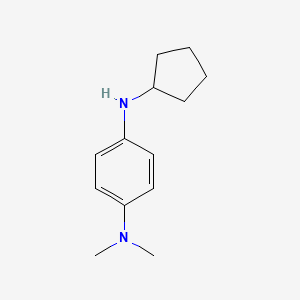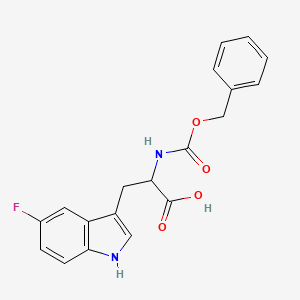
2-(((Benzyloxy)carbonyl)amino)-3-(5-fluoro-1h-indol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((Benzyloxy)carbonyl)amino)-3-(5-fluoro-1h-indol-3-yl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids This compound is characterized by the presence of a benzyloxycarbonyl group, a fluorinated indole moiety, and a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-(5-fluoro-1h-indol-3-yl)propanoic acid typically involves multiple steps, including the protection of amino groups, introduction of the fluorinated indole ring, and final deprotection. Common synthetic routes may include:
Protection of Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group.
Formation of Indole Ring: The indole ring is introduced through a series of reactions, including halogenation and cyclization.
Fluorination: The indole ring is fluorinated using reagents such as N-fluorobenzenesulfonimide (NFSI).
Coupling Reaction: The protected amino acid is coupled with the fluorinated indole derivative.
Deprotection: The final compound is obtained by removing the protecting groups under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-3-(5-fluoro-1h-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atom in the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-3-(5-fluoro-1h-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The fluorinated indole moiety may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl group may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)-3-(1h-indol-3-yl)propanoic acid: Lacks the fluorine atom, resulting in different chemical properties.
2-(((Benzyloxy)carbonyl)amino)-3-(5-chloro-1h-indol-3-yl)propanoic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity.
Uniqueness
The presence of the fluorine atom in 2-(((Benzyloxy)carbonyl)amino)-3-(5-fluoro-1h-indol-3-yl)propanoic acid imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C19H17FN2O4 |
|---|---|
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
3-(5-fluoro-1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H17FN2O4/c20-14-6-7-16-15(9-14)13(10-21-16)8-17(18(23)24)22-19(25)26-11-12-4-2-1-3-5-12/h1-7,9-10,17,21H,8,11H2,(H,22,25)(H,23,24) |
Clave InChI |
KRCKGUZDYXRPIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=C2C=C(C=C3)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



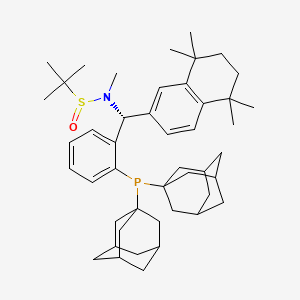
![(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride](/img/structure/B13644123.png)
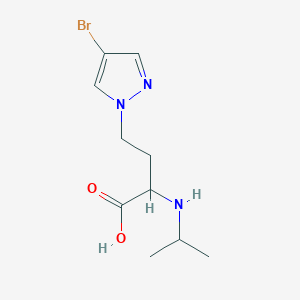
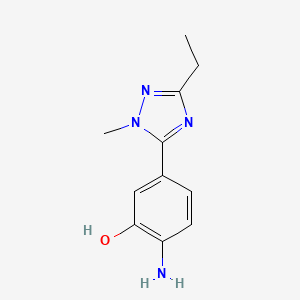
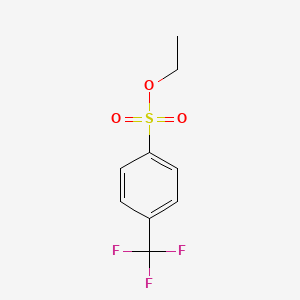
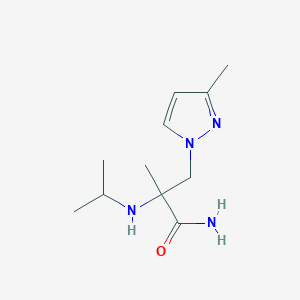


![5-{[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]methyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B13644159.png)

